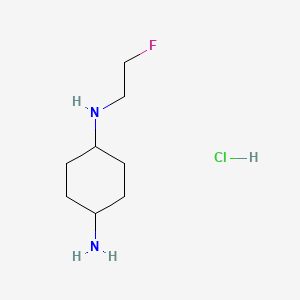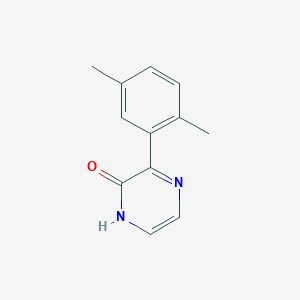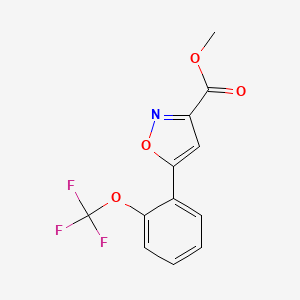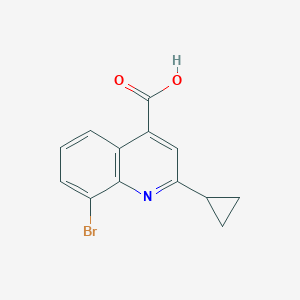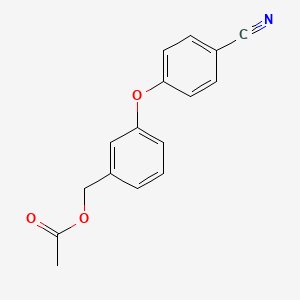
3-(4-Cyanophenoxy)benzyl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Cyanophenoxy)benzyl Acetate: is an organic compound that belongs to the class of esters Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenoxy)benzyl Acetate typically involves the esterification of 3-(4-Cyanophenoxy)benzyl alcohol with acetic acid or its derivatives. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitrile group can yield amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various ester or amide derivatives.
科学研究应用
Chemistry: 3-(4-Cyanophenoxy)benzyl Acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.
Industry: The compound’s pleasant aroma makes it suitable for use in the fragrance industry. It can also be used as a precursor in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Cyanophenoxy)benzyl Acetate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, leading to the formation of 3-(4-Cyanophenoxy)benzyl alcohol and acetic acid. The molecular targets include esterases and other enzymes involved in ester metabolism.
相似化合物的比较
Benzyl Acetate: Similar ester structure but lacks the cyanophenoxy group.
Phenyl Acetate: Another ester with a simpler aromatic structure.
4-Cyanophenyl Acetate: Contains the cyanophenyl group but lacks the benzyl moiety.
Uniqueness: 3-(4-Cyanophenoxy)benzyl Acetate is unique due to the presence of both the cyanophenoxy and benzyl acetate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
2990481-66-6 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
[3-(4-cyanophenoxy)phenyl]methyl acetate |
InChI |
InChI=1S/C16H13NO3/c1-12(18)19-11-14-3-2-4-16(9-14)20-15-7-5-13(10-17)6-8-15/h2-9H,11H2,1H3 |
InChI 键 |
PTPYPTHMNMQUMG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC(=CC=C1)OC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
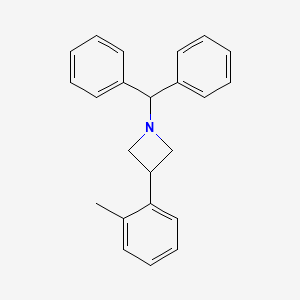
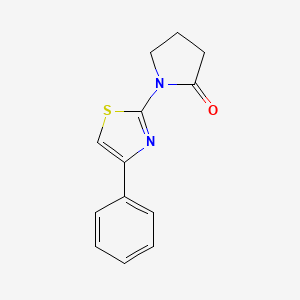
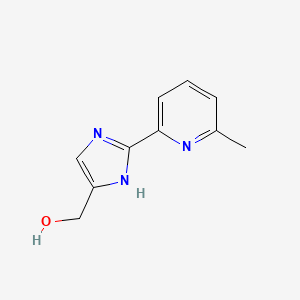
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
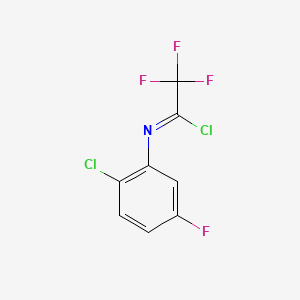
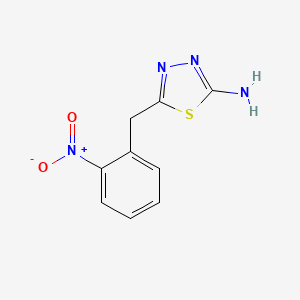
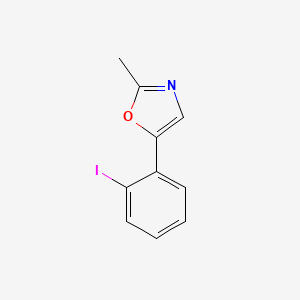
![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
